molecular formula C19H18O4 B589333 Warfarin alcohol CAS No. 28392-96-3

Warfarin alcohol

Cat. No.: B589333
CAS No.: 28392-96-3
M. Wt: 310.349
InChI Key: ZUJMMGHIYSAEOU-UHFFFAOYSA-N
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Description

Warfarin alcohol, also known as 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one, is a metabolite of warfarin. Warfarin itself is a well-known anticoagulant used to prevent blood clot formation. This compound is formed through the reduction of the ketone group in warfarin, resulting in a secondary alcohol. This compound is of interest due to its role in the metabolism and pharmacokinetics of warfarin.

Scientific Research Applications

Warfarin alcohol has several scientific research applications:

    Chemistry: Used as a model compound to study reduction and oxidation reactions.

    Biology: Investigated for its role in the metabolism of warfarin and its impact on pharmacokinetics.

    Medicine: Studied for its potential effects on anticoagulant activity and interactions with other drugs.

    Industry: Utilized in the development of analytical methods for the detection and quantification of warfarin and its metabolites.

Mechanism of Action

Warfarin and related vitamin K antagonists (VKAs) block the function of the vitamin K epoxide reductase complex in the liver, leading to depletion of the reduced form of vitamin K that serves as a cofactor for gamma carboxylation of vitamin K-dependent coagulation factors . Alcohol can affect this mechanism by slowing down how quickly your body breaks down Warfarin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Warfarin alcohol can be synthesized through the reduction of warfarin. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to ensure the selective reduction of the ketone group to an alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: Warfarin alcohol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized back to warfarin using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Further reduction of this compound can lead to the formation of dihydro derivatives.

    Substitution: The hydroxyl group in this compound can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Acid chlorides or alkyl halides in the presence of a base such as pyridine.

Major Products:

    Oxidation: Warfarin.

    Reduction: Dihydro derivatives of this compound.

    Substitution: Esters or ethers of this compound.

Comparison with Similar Compounds

Warfarin alcohol can be compared with other similar compounds such as:

    Warfarin: The parent compound with significant anticoagulant activity.

    Dicoumarol: Another anticoagulant with a similar mechanism of action but different metabolic pathways.

    Phenprocoumon: A long-acting anticoagulant with a different pharmacokinetic profile.

Uniqueness: this compound is unique due to its specific role as a metabolite of warfarin and its involvement in the pharmacokinetics of the parent compound. Unlike warfarin, it does not have significant anticoagulant activity but provides insights into the metabolic pathways and interactions of warfarin.

Properties

IUPAC Name

4-hydroxy-3-(3-hydroxy-1-phenylbutyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJMMGHIYSAEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951056
Record name 2-Hydroxy-3-(3-hydroxy-1-phenylbutyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28392-96-3
Record name Warfarin alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028392963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3-(3-hydroxy-1-phenylbutyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a milky white suspension of 924 mg of commercially available warfarin in diethyl ether at 0° C. under an argon atmosphere is slowly added 125 mg of lithium aluminum hydride in portions. After 3 hours at 0° C. the reaction is warmed to room temperature. After 1 hour the mixture is re-cooled to 0° C. and slowly treated with 5 mL of water followed by 10 mL of 1N sodium hydroxide. After the bubbling ceases the layers are separated and the aqueous phase is washed with diethyl ether, acidified with 6 N hydrochloric acid, and repeatedly extracted with dichloromethane (methanol-chloroform co-solvents). The combined organic layers are dried (magnesium sulfate) and concentrated under reduced pressure. The residue is flash column chromatographed using 2% to 20% methanol in dichloromethane to afford 590 mg of a diastereomeric mixture of the title product as a white solid.
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